Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid is a deuterium-labeled compound with the molecular formula C8D4H2N2O2 and a molecular weight of 166.17 g/mol . This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid involves several synthetic routes. Common methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the imidazopyridine scaffold.
Multicomponent Reactions: These reactions allow the formation of complex molecules in a single step by combining three or more reactants.
Oxidative Coupling: This method involves the formation of carbon-carbon bonds through the oxidation of precursor molecules.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The compound’s deuterium labeling can also provide insights into metabolic pathways and reaction mechanisms .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-7-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazopyridine scaffold but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and provides valuable information in research applications .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterioimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)/i1D,2D,3D,4D |
InChI Key |
DOGXPDFZEQXZDS-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C2=NC=C(N2C(=C1[2H])[2H])C(=O)O)[2H] |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.